1-Bromo-4-butan-2-yloxy-2-methoxybenzene

Description

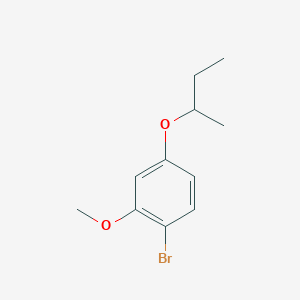

1-Bromo-4-butan-2-yloxy-2-methoxybenzene (C₁₁H₁₅BrO₂) is a substituted benzene derivative with three functional groups:

- Bromine at position 1,

- Methoxy (-OCH₃) at position 2,

- Butan-2-yloxy (sec-butoxy, -OCH(CH₂CH₃)₂) at position 4.

This compound is significant in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical and agrochemical research. The sec-butoxy group introduces steric bulk and moderate electron-donating effects, influencing reactivity and selectivity in further transformations .

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-4-butan-2-yloxy-2-methoxybenzene |

InChI |

InChI=1S/C11H15BrO2/c1-4-8(2)14-9-5-6-10(12)11(7-9)13-3/h5-8H,4H2,1-3H3 |

InChI Key |

UYFNWWWJMCFJLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Bromo-2-methoxybenzene derivative

- Starting from 2-methoxyphenol or 2-methoxyanisole, selective bromination at the 1-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- For example, 1-bromo-2-methoxy-4-tert-butylbenzene was synthesized by reacting 2-bromo-5-(tert-butyl)phenol with potassium tert-butylate in tetrahydrofuran (THF) followed by methyl iodide methylation at 70 °C for 3 hours, yielding the methoxy group at position 2 and bromine at position 1.

Representative Synthetic Route Proposal

Notes on Reaction Parameters and Purification

- Bases : Potassium tert-butoxide or potassium carbonate are effective for phenol deprotonation.

- Solvents : Polar aprotic solvents such as DMF or THF favor alkylation.

- Temperature : Moderate heating (50-80 °C) is often required to drive the alkylation.

- Purification : Typical work-up includes aqueous extraction, washing with brine, drying over anhydrous sodium sulfate or magnesium sulfate, and purification by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yield Optimization : Use of phase transfer catalysts (e.g., tetra-(n-butyl)ammonium iodide) can enhance reaction rates and yields.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|

| Bromination of 2-methoxyphenol | NBS or Br2 | CH2Cl2, 0 °C to RT, 2 h | 85-90% | Selective mono-bromination at position 1 |

| Alkylation with 2-bromobutane | K tert-butoxide or K2CO3, Bu4NI catalyst | THF or DMF, 70 °C, 2-3 h | 75-97% | High yield with phase transfer catalyst |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-butan-2-yloxy-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-butan-2-yloxy-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butan-2-yloxy-2-methoxybenzene involves its interaction with various molecular targets:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

Oxidation and Reduction: The methoxy and butan-2-yloxy groups can undergo redox reactions, altering the compound’s electronic structure and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Position and Functional Group Variations

Key analogs and their differences are summarized below:

2.2 Physicochemical Properties

- Molecular Weight : The sec-butoxy group increases molecular weight (247.09 g/mol) compared to analogs like 1-Bromo-2-isopropyl-4-methoxybenzene (229.11 g/mol) .

- Solubility : Bulky substituents (e.g., benzyloxy) reduce solubility in polar solvents. The target compound’s sec-butoxy group balances lipophilicity and steric effects, enhancing solubility in THF and DCM .

- Melting Points : Crystallinity varies with substituent bulk. For example, 4-Benzyloxy-2-bromo-1-methoxybenzene has a higher melting point (≥150°C) due to aromatic stacking , while the target compound is likely a liquid at room temperature.

2.3 Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The bromine at position 1 is reactive toward palladium catalysts. The sec-butoxy group at position 4 minimizes steric hindrance compared to bulkier tert-pentyl analogs (e.g., 1-Bromo-4-(tert-pentyl)benzene) .

- Buchwald-Hartwig Amination : Electron-donating methoxy and alkoxy groups activate the ring, but steric effects from sec-butoxy may slow reaction kinetics relative to methoxy-only analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.